molecular formula C6H13NO3 B022988 2-Amino-6-hydroxyhexanoic acid CAS No. 305-77-1

2-Amino-6-hydroxyhexanoic acid

Cat. No. B022988
CAS RN: 305-77-1
M. Wt: 147.17 g/mol
InChI Key: OLUWXTFAPJJWPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related amino acids, such as (2R)‐2‐Amino‐6‐hydroxy‐4‐hexynoic acid and its derivatives, has been characterized through methods involving elementary analysis, oxidation, determination of optical rotations, NMR spectra, and hydrogenation over specific catalysts. Synthesis methods for closely related compounds often utilize starting materials like Amanita miculifera fruit bodies or are achieved through chemical synthesis and optical resolution, confirming their natural configurations (Hatanaka et al., 1999). Moreover, synthesis strategies for 6-aminohexanoic acid, a structurally related compound, have been explored through acid hydrolysis of caprolactam, highlighting optimal conditions for high-yield production (Arinushkina et al., 2020).

Molecular Structure Analysis

The molecular structure of 2-Amino-6-hydroxyhexanoic acid and related compounds has been elucidated through various analytical techniques, including NMR spectroscopy and mass spectrometry. These analyses have provided insights into their chemical structures, configurations, and stereochemistry. For instance, studies on related amino acids isolated from natural sources have contributed to understanding the structural diversity and complexity of these compounds (Niimura & Hatanaka, 1974).

Chemical Reactions and Properties

2-Amino-6-hydroxyhexanoic acid and its analogs participate in various chemical reactions, highlighting their reactivity and potential utility in synthetic chemistry. For example, the transformation of related compounds under specific conditions illustrates their reactivity and applicability in synthesizing complex molecules. The chemical properties, such as reactivity towards different reagents and conditions, underscore the versatility of these amino acids in chemical synthesis (Adamczyk & Reddy, 2001).

Scientific Research Applications

  • Chemical Synthesis and Pharmaceutical Applications : 6-Aminohexanoic acid is significant in chemical synthesis, polyamide synthetic fibers, and biologically active structures. Its applications include antifibrinolytic drugs, peptide modification, and linkers (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

  • Medical Applications : 2-Amino-5-hydroxyhexanoic acid isolated from Crotalaria juncea seeds exhibits lipid-lowering and antioxidant activities, suggesting potential therapeutic uses (Prasad et al., 2013).

  • Peptide Synthesis : Boc-S-methylbenzyl-(S)-2-amino-6-mercaptohexanoic acid is used in peptide synthesis, suitable for solid phase synthesis and easy deprotection (Adeva et al., 1995).

  • Antibacterial Applications : 4-Keto-5-amino-6-hydroxyhexanoic acid inhibits bacterial growth through enzyme inhibition in Bacillus cereus (Perlman et al., 1981).

  • Biocompatible Polymers : New polyesters derived from α-amino acids, including 2-amino-6-hydroxyhexanoic acid, are non-toxic to cells and show biphasic degradation, making them suitable for medical applications (Cohen-Arazi, Domb, & Katzhendler, 2010).

  • Metal Chelation : 2-(Hydroxyimino)propanohydroxamic acid, derived from alanine, is a powerful chelating agent for Cu2+ and Ni2+ ions, more so than alanine and its analogues (Dobosz et al., 1998).

  • Microbial Degradation of Steroids : 2-Oxo-cis-4-hexenoic acid is key in microbial degradation of steroid ring A, indicating its potential role in steroid metabolism (Coulter & Talalay, 1968).

  • Nanotechnology : The solubility of functionalized single-wall carbon nanotubes can be tailored using substituent chain length, with 6-aminohexanoic acid derivatives being soluble in a wide pH range (Zeng, Zhang, & Barron, 2005).

  • Fluorescent Protecting Group in DNA Sequencing : 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid serves as a new fluorescent protecting group for hydroxyl groups in DNA sequencing, offering a sensitive and detectable method (Rasolonjatovo & Sarfati, 1998).

  • Corrosion Inhibition : Schiff's bases derived from l-lysine and aromatic aldehydes, including derivatives of 2-amino-6-hydroxyhexanoic acid, are effective as green corrosion inhibitors for mild steel (Gupta et al., 2016).

Safety And Hazards

Specific safety and hazard information for 2-Amino-6-hydroxyhexanoic acid was not found in the search results. For detailed information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

While specific future directions for 2-Amino-6-hydroxyhexanoic acid were not found in the search results, its role as an intermediate for antiviral and antihypertensive drugs suggests potential applications in pharmaceutical research and development.

properties

IUPAC Name

2-amino-6-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUWXTFAPJJWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-hydroxyhexanoic acid

CAS RN

6033-32-5, 305-77-1, 5462-80-6
Record name L-Hexahomoserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahomoserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norleucine, DL-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
O Morales, W Seide, SE Watson - Synthetic communications, 2006 - Taylor & Francis
… Chiral (S)‐allylglycine 10 was prepared from racemic material by the same method used for the resolution of 2‐amino‐6‐hydroxyhexanoic acid 8 as described by Bodansky.Citation7 …
Number of citations: 11 www.tandfonline.com
CCJ Culvenor, MC Foster… - Australian Journal of …, 1971 - CSIRO Publishing
… is synthesized from 2-amino-6-hydroxyhexanoic acid (6-hydroxynorleucine) by stepwise replacement of hydroxyl by tosyloxy, cyano, imidoester, and amidine groupings. …
Number of citations: 26 www.publish.csiro.au
MA Jermyn - Australian Journal of Biological Sciences, 1967 - CSIRO Publishing
… Attempts to convert residues of lysine in situ to those of 2-amino-6hydroxyhexanoic acid, a possibility as the unknown, have led to some new observations on the action of nitrous acid …
Number of citations: 1 www.publish.csiro.au
H Zhang, G Meng, F Mao, W Li, Y He, KYH Gin… - Journal of hazardous …, 2019 - Elsevier
… In particular, 2-amino-6-hydroxyhexanoic acid was the only metabolite that had lower levels in comparison with both the control and low exposure groups (AR H/C = 0.09, AR H/L = 0.12…
Number of citations: 41 www.sciencedirect.com
LD Rumsh, AG Mikhailova, IV Mikhura… - Russian Journal of …, 2008 - Springer
… Triethylamine (2.5 ml, 18 mmol) and di(tertbutyl)pyrocarbonate (4.44 g, 20.5 mmol) were added to the solution of (2S)-2-amino-6-hydroxyhexanoic acid (2.50 g, 17 mmol) in the mixture …
Number of citations: 4 link.springer.com
JB Smith, I Adams, HF Ji - Plasma Medicine, 2017 - dl.begellhouse.com
… The primary component was 2-amino-6-hydroxyhexanoic acid, which is formed from the loss of the terminal amine group followed by the addition of hydroxide to that carbon. This was …
Number of citations: 10 www.dl.begellhouse.com
CS Lang, SH Wong, S Chow, VL Challinor… - Organic & …, 2016 - pubs.rsc.org
… The hydroxyl group of protected (±)-2-amino-6-hydroxyhexanoic acid was activated and displaced with cyanide and the key functional moiety, the amidine group, was then installed via …
Number of citations: 13 pubs.rsc.org
R Dölz, E Heidemann - Connective tissue research, 1989 - Taylor & Francis
… Three compounds were found on the amino acid analyzer: Besides 2-amino-6-hydroxyhexanoic acid, which results from unreacted Pht-allysine-ONb, the reduced aldol condensation …
Number of citations: 17 www.tandfonline.com
VF Gopko, GM Anoshina, LB Radina - Pharmaceutical Chemistry Journal, 1984 - Springer
… Being an extremely unstable compound, the diazohydroxide VI decomposes with evolution of nitrogen to form 2-amino-6-hydroxyhexanoic acid (VIII) in the reaction with water, or with …
Number of citations: 3 link.springer.com
HO Böhm, M Yazdani, EM Sandås… - International Journal of …, 2022 - mdpi.com
… acid), HACA ((S)-2-amino-6-hydroxyhexanoic acid). All metabolites were identified at level 1… acid), HACA ((S)-2-amino-6-hydroxyhexanoic acid). All metabolites were identified at level 1…
Number of citations: 2 www.mdpi.com

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